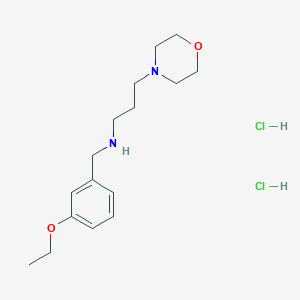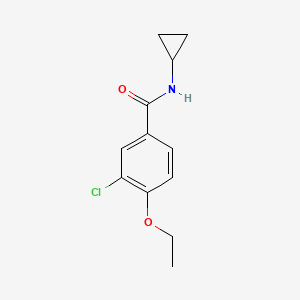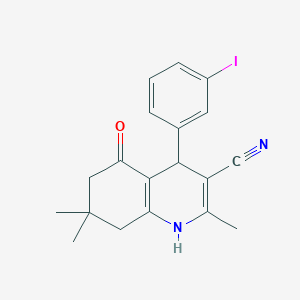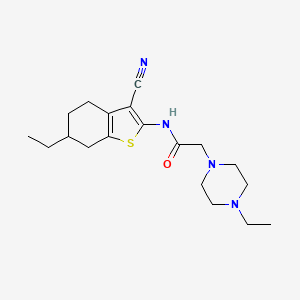
N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as Flibanserin, is a drug that has been developed for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in women. HSDD is a common sexual dysfunction in women, characterized by a persistent lack of sexual desire, causing significant distress and interpersonal difficulties. Flibanserin is a non-hormonal drug that acts on the central nervous system, increasing sexual desire and decreasing sexual inhibition.
作用機序
N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride acts as a partial agonist of the serotonin 5-HT1A receptor and an antagonist of the serotonin 5-HT2A receptor. The drug also modulates the levels of dopamine and norepinephrine in the brain, which are involved in the regulation of sexual desire and arousal. This compound increases the levels of these neurotransmitters, leading to an increase in sexual desire and a decrease in sexual inhibition.
Biochemical and Physiological Effects:
This compound acts on the central nervous system, modulating the levels of neurotransmitters involved in the regulation of sexual desire and arousal. The drug increases the levels of dopamine and norepinephrine, leading to an increase in sexual desire, while decreasing the levels of serotonin, which is associated with sexual inhibition. This compound also increases the levels of oxytocin, a hormone involved in social bonding and sexual pleasure.
実験室実験の利点と制限
N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been extensively studied in preclinical and clinical trials for its efficacy in treating HSDD. The drug has been shown to be safe and well-tolerated, with minimal adverse effects. However, the drug has a narrow therapeutic window, and the optimal dosage and duration of treatment are still being investigated. This compound is also contraindicated in patients with liver impairment or who are taking certain medications, such as strong CYP3A4 inhibitors.
将来の方向性
N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has the potential to be used in the treatment of other sexual dysfunctions and psychiatric disorders, such as depression and anxiety. The drug's mechanism of action on the central nervous system could also be investigated for its potential in the treatment of addiction and other neurological disorders. Further research is needed to optimize the dosage and duration of treatment for HSDD and to investigate the long-term effects of the drug. The development of new drugs with similar mechanisms of action could also be explored.
合成法
N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is synthesized through a multi-step process, starting from 3-chloro-4-fluoroaniline. The first step involves the reaction of 3-chloro-4-fluoroaniline with 3-ethoxybenzaldehyde in the presence of a base to form an imine intermediate. The imine is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with morpholine in the presence of a catalyst to form the final product, this compound. The dihydrochloride salt is obtained by reacting this compound with hydrochloric acid.
科学的研究の応用
N-(3-ethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been extensively studied in preclinical and clinical trials for its efficacy in treating HSDD. The drug has been shown to increase sexual desire and decrease sexual inhibition in women, leading to improved sexual function and satisfaction. This compound acts on the central nervous system by modulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of sexual desire and arousal.
特性
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.2ClH/c1-2-20-16-6-3-5-15(13-16)14-17-7-4-8-18-9-11-19-12-10-18;;/h3,5-6,13,17H,2,4,7-12,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVMIHFBRPACLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNCCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5433896.png)
![ethyl 2-benzylidene-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433903.png)
![N-cyclopropyl-1'-[(5-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5433914.png)

![6-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}nicotinonitrile](/img/structure/B5433923.png)
![3-benzyl-6-[(1,1-dioxidotetrahydro-3-thienyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5433928.png)
![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5433929.png)

![9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5433945.png)
![2-methoxybenzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5433946.png)

![1'-[(5-methoxy-4-oxo-1,4-dihydropyridin-2-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5433965.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5433969.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-quinolinol](/img/structure/B5433980.png)